molecular formula C10H14FNO2 B3173245 2-(2-Ethoxyethoxy)-5-fluoroaniline CAS No. 946774-73-8

2-(2-Ethoxyethoxy)-5-fluoroaniline

Cat. No.: B3173245
CAS No.: 946774-73-8
M. Wt: 199.22 g/mol
InChI Key: DKEJPAOYRWPNHT-UHFFFAOYSA-N
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Description

2-(2-Ethoxyethoxy)-5-fluoroaniline is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of an ethoxyethoxy group and a fluorine atom attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Ethoxyethoxy)-5-fluoroaniline typically involves the reaction of 5-fluoro-2-nitroaniline with 2-(2-ethoxyethoxy)ethanol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium on carbon, and under a hydrogen atmosphere to facilitate the reduction of the nitro group to an amino group.

Industrial Production Methods

Industrial production of this compound may involve large-scale catalytic hydrogenation processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-(2-Ethoxyethoxy)-5-fluoroaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can further modify the functional groups present in the compound.

    Substitution: The fluorine atom and ethoxyethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of palladium on carbon is commonly used.

    Substitution: Halogenation reactions may use reagents such as chlorine or bromine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups into the benzene ring.

Scientific Research Applications

2-(2-Ethoxyethoxy)-5-fluoroaniline has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Ethoxyethoxy)-5-fluoroaniline involves its interaction with specific molecular targets. The presence of the fluorine atom and ethoxyethoxy group can influence its binding affinity and reactivity with enzymes and receptors. The compound may act as an inhibitor or activator of certain biochemical pathways, depending on its structure and functional groups.

Comparison with Similar Compounds

Similar Compounds

    2-Ethoxyethanol: A solvent used in various industrial applications.

    2-(2-Ethoxyethoxy)ethanol: Known for its use as a solvent and in the production of other chemicals.

    5-Fluoroaniline: A precursor in the synthesis of pharmaceuticals and agrochemicals.

Uniqueness

2-(2-Ethoxyethoxy)-5-fluoroaniline is unique due to the combination of the ethoxyethoxy group and the fluorine atom on the benzene ring. This unique structure imparts specific chemical and physical properties that differentiate it from other similar compounds.

Properties

IUPAC Name

2-(2-ethoxyethoxy)-5-fluoroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FNO2/c1-2-13-5-6-14-10-4-3-8(11)7-9(10)12/h3-4,7H,2,5-6,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKEJPAOYRWPNHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCOC1=C(C=C(C=C1)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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